![molecular formula C12H13BrClN3OS B1432397 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 1032758-45-4](/img/structure/B1432397.png)
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
描述
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with bromomethyl, chloro, methyl, and morpholinyl groups
作用机制
Target of Action
Similar compounds have been known to target enzymes like adenosine kinase and acetylcholinesterase , which play crucial roles in various biological processes.
Mode of Action
It is suggested that similar compounds may inhibit the activity of their target enzymes, leading to changes in the concentrations of certain biochemicals in the body .
Biochemical Pathways
Similar compounds have been known to affect pathways involving the production of reactive oxygen species and other free radicals .
Pharmacokinetics
Similar compounds have been suggested to exhibit good brain availability .
Result of Action
Similar compounds have been known to cause changes in the concentrations of certain biochemicals in the body, potentially leading to various physiological effects .
Action Environment
Similar compounds have been suggested to be sensitive to certain conditions, such as temperature and ph .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of thieno[3,2-d]pyrimidine derivatives may involve large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of dimethylformamide dimethylacetal (DMF-DMA) in combination with a primary amine has been reported as an efficient method for the synthesis of thienopyrimidine-4-one derivatives .
化学反应分析
Types of Reactions
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Cyclization Reactions: The thienopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,2-d]pyrimidine derivatives include:
Formic Acid: Used as a one-carbon source reagent for cyclization reactions.
Isocyanates: Used for the formation of ureido intermediates, followed by base-promoted cyclization.
Dimethylformamide Dimethylacetal (DMF-DMA): Used in combination with primary amines for the synthesis of thienopyrimidine-4-one derivatives.
Major Products Formed
The major products formed from the reactions of thieno[3,2-d]pyrimidine derivatives include various substituted thienopyrimidines, which can exhibit diverse biological activities .
科学研究应用
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the pyrimidine ring.
Thieno[3,4-b]pyridines: These compounds have a similar thienopyrimidine core but differ in the arrangement of the fused rings.
Uniqueness
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl, chloro, methyl, and morpholinyl groups allows for diverse chemical reactivity and potential biological activities .
属性
IUPAC Name |
4-[6-(bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3OS/c1-7-8(6-13)19-10-9(7)15-12(14)16-11(10)17-2-4-18-5-3-17/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFGCCALLEYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145376 | |
| Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-45-4 | |
| Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032758-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

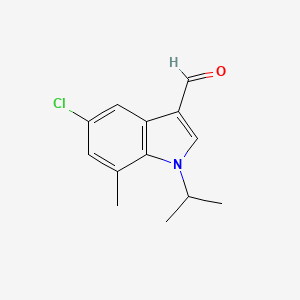
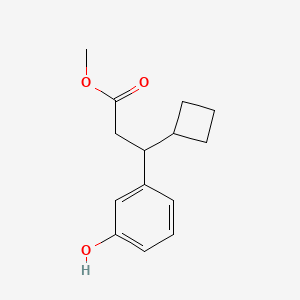
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)

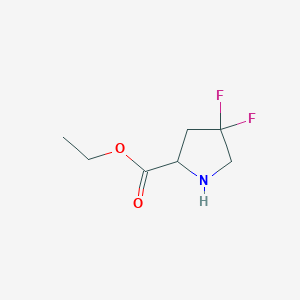
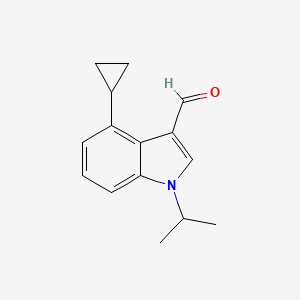
![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
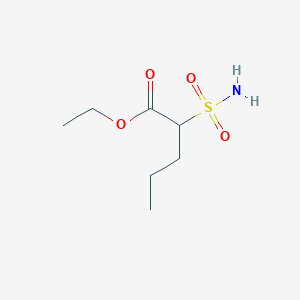
![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

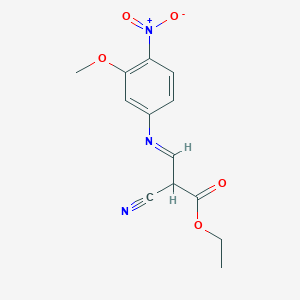
![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)
